molecular formula C21H21ClN4O B10995680 N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chloro-1H-indol-1-yl)propanamide

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chloro-1H-indol-1-yl)propanamide

Cat. No.: B10995680
M. Wt: 380.9 g/mol
InChI Key: YPOFBLMKPGPYJH-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chloro-1H-indol-1-yl)propanamide is a complex organic compound that features both benzimidazole and indole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of the benzimidazole ring imparts a range of biological properties, while the indole ring is a common scaffold in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chloro-1H-indol-1-yl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and indole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the nitro groups (if present) or other reducible functionalities within the compound.

    Substitution: The compound can undergo substitution reactions, especially at the chloro group on the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted benzimidazole-indole compounds.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chloro-1H-indol-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chloro-1H-indol-1-yl)propanamide involves its interaction with various molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, leading to its biological effects. The indole moiety can interact with various receptors and enzymes, contributing to its pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chloro-1H-indol-1-yl)propanamide is unique due to the combination of benzimidazole and indole moieties, which imparts a wide range of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H21ClN4O

Molecular Weight

380.9 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chloroindol-1-yl)propanamide

InChI

InChI=1S/C21H21ClN4O/c22-16-5-3-8-19-15(16)10-13-26(19)14-11-21(27)23-12-4-9-20-24-17-6-1-2-7-18(17)25-20/h1-3,5-8,10,13H,4,9,11-12,14H2,(H,23,27)(H,24,25)

InChI Key

YPOFBLMKPGPYJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)CCN3C=CC4=C3C=CC=C4Cl

Origin of Product

United States

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